molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B2776295
CAS No.: 872341-95-2
M. Wt: 242.04
InChI Key: CYHASYNKKTWLFZ-UHFFFAOYSA-N
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Description

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a biphenyl structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid are largely influenced by its boron content. Boron compounds are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can have various effects on cells. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is complex and involves several steps. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid typically involves the borylation of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on a biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

4-(4-boronophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHASYNKKTWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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